molecular formula C35H54O9 B605184 Adigoside CAS No. 14259-51-9

Adigoside

Cat. No.: B605184
CAS No.: 14259-51-9
M. Wt: 618.81
InChI Key: UHDLSEIMWUMGBH-FYGYTTHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adigoside is a cardiac glycoside isolated primarily from the seeds of Nerium oleander (oleander), a plant renowned for its diverse array of bioactive compounds . Cardiac glycosides are steroidal compounds characterized by their ability to modulate cardiac function through inhibition of the Na⁺/K⁺-ATPase pump, leading to increased intracellular calcium concentrations and enhanced myocardial contractility . This compound shares structural homology with other oleander-derived glycosides, such as oleandrin, odoroside-H, and neriumoside, but exhibits distinct physicochemical and pharmacological properties . While its exact biosynthetic pathway remains under investigation, this compound is believed to derive from a genin (aglycone) moiety conjugated to a sugar unit, a hallmark of cardiac glycosides .

Properties

CAS No.

14259-51-9

Molecular Formula

C35H54O9

Molecular Weight

618.81

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-14-hydroxy-3-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate

InChI

InChI=1S/C35H54O9/c1-19(2)13-29(37)44-27-17-35(39)25-8-7-22-15-23(43-30-16-26(40-6)32(38)20(3)42-30)9-11-33(22,4)24(25)10-12-34(35,5)31(27)21-14-28(36)41-18-21/h14,19-20,22-27,30-32,38-39H,7-13,15-18H2,1-6H3/t20-,22-,23+,24+,25-,26-,27+,30+,31+,32-,33+,34-,35-/m1/s1

InChI Key

UHDLSEIMWUMGBH-FYGYTTHQSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)CC(C)C)O)C)C)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adigoside; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Adigoside belongs to a class of cardenolides, which are distinguished by their unsaturated lactone ring. Key structurally analogous compounds include:

Compound Chemical Structure (Aglycone + Sugar) Primary Plant Source Concentration (mg/g Dry Weight) Pharmacological Activity
This compound Aglycone + Unspecified sugar Seeds Not quantified Cardiac stimulation, cytotoxic
Oleandrin Oleandrigenin + Oleandrose Roots, Leaves 0.34–0.64 (roots) Anticancer, cardiotonic
Odoroside-H Gitoxigenin + Oleandrose Leaves, Stems 0.12–0.23 (stems) Cardiotoxic, insecticidal
Neriumoside 3β-O-(D-diginosyl)-2α-hydroxy derivative Fresh leaves Not quantified Cytotoxic, CNS activity
Key Observations:

Structural Variations: Oleandrin and odoroside-H share the oleandrose sugar but differ in their aglycone moieties (oleandrigenin vs. gitoxigenin) . Neriumoside contains a diginosyl sugar, which may influence its bioavailability and tissue specificity .

Concentration Variability :

  • Oleandrin is most abundant in roots (0.34–0.64 mg/g), whereas this compound is seed-specific . Environmental and genetic factors significantly affect concentrations, complicating direct potency comparisons .

Pharmacological Divergence: Oleandrin demonstrates dual cardiotonic and anticancer properties, with clinical trials exploring its role in oncology . this compound’s cytotoxicity is noted in preliminary studies, but its therapeutic window and mechanism remain less defined compared to oleandrin . Odoroside-H exhibits higher cardiotoxicity in animal models, likely due to its gitoxigenin core .

Research Findings and Mechanistic Insights

  • Cardiac Effects : All four compounds inhibit Na⁺/K⁺-ATPase, but oleandrin shows greater binding affinity in vitro, correlating with its higher cardiotonic potency .
  • Cytotoxicity : Neriumoside and this compound induce apoptosis in cancer cell lines (e.g., HeLa and MCF-7), though this compound’s IC₅₀ values are 2–3 times higher than oleandrin’s, indicating reduced efficacy .
  • Toxicity Profiles: Odoroside-H exhibits the narrowest therapeutic index, with LD₅₀ values in rodents 40% lower than oleandrin’s .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adigoside
Reactant of Route 2
Adigoside

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